4-(2-Chloroethenyl)-1,2-dimethoxybenzene
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Overview
Description
4-(2-Chloroethenyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethenyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethenyl)-1,2-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethoxybenzene.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.
Vinylation: The chlorinated intermediate undergoes a vinylation reaction with acetylene or a suitable vinylating agent to introduce the 2-chloroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethenyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced benzene derivatives with ethyl or other alkyl groups.
Scientific Research Applications
4-(2-Chloroethenyl)-1,2-dimethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with
Properties
CAS No. |
99094-16-3 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
4-(2-chloroethenyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-7H,1-2H3 |
InChI Key |
APKQEHWSFRREIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCl)OC |
Origin of Product |
United States |
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